



# Application Notes and Protocols for Flow Cytometry Analysis Following Reversine Treatment

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Compound of Interest		
Compound Name:	Revizinone	
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#### Introduction

Reversine, a 2,6-diamino-substituted purine analogue, has been identified as a potent small molecule with dual activities. It was initially discovered for its ability to induce dedifferentiation in adult cells, reverting them to a progenitor-like state.[1] Subsequent research has revealed its significant anticancer properties, demonstrating potent cytotoxic activity against various tumor cell lines.[1] The anticancer effects of Reversine are largely attributed to its ability to inhibit several kinases involved in cell cycle regulation and cytokinesis.[1] Studies have shown that Reversine can induce cell cycle arrest and apoptosis in cancer cells.[2] For instance, in human colorectal cancer cells, Reversine has been shown to induce cell cycle arrest at the subG1 and G2/M phases and promote apoptosis through the upregulation of the Fas and death receptor 5 (DR5) signaling pathways.[2]

These cellular responses make flow cytometry an ideal method for quantifying the effects of Reversine treatment. This application note provides detailed protocols for analyzing cell cycle progression and apoptosis in cells treated with Reversine using flow cytometry.

# **Key Experimental Protocols**

Two primary flow cytometry-based assays are detailed below to assess the cellular response to Reversine treatment:



- Cell Cycle Analysis using Propidium Iodide (PI) Staining: To determine the proportion of cells
  in different phases of the cell cycle (G0/G1, S, and G2/M).
- Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## **Cell Cycle Analysis Protocol**

This protocol is designed to quantify the DNA content of cells, allowing for the analysis of cell cycle distribution following Reversine treatment.[3]

### Materials and Reagents:

- Cells of interest (e.g., human colorectal cancer cell line SW480 or HCT116)
- Complete cell culture medium
- Reversine (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

## Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
- Reversine Treatment: Once cells have adhered and are actively dividing, treat them with various concentrations of Reversine or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:



- For adherent cells, aspirate the media, wash with PBS, and detach the cells using a cell dissociation agent like trypsin. Neutralize the trypsin with complete medium.
- For suspension cells, directly collect the cells.
- Collect all cells, including any floating cells from the supernatant of adherent cultures, by centrifugation.
- Washing: Wash the collected cell pellet twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
- Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[4][5] Incubate at 4°C for at least 2 hours (or overnight).[5][6]
- Staining:
  - Centrifuge the fixed cells at 800-1000 x g for 5 minutes and discard the ethanol.
  - Wash the cells once with PBS.
  - Resuspend the cell pellet in PI staining solution containing RNase A.
  - Incubate in the dark at room temperature for 30 minutes.[5]
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and appropriate gating to exclude doublets and debris.

# **Apoptosis Analysis Protocol**

This protocol utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, a viability dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[7][8]

Materials and Reagents:

Cells of interest



- Complete cell culture medium
- Reversine (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V binding buffer
- FITC-conjugated Annexin V (or other fluorochrome conjugates)
- Propidium Iodide (PI) solution
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis Protocol.
- Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the Cell
   Cycle Analysis Protocol. It is crucial to collect the supernatant as it contains apoptotic cells.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in Annexin V binding buffer to a concentration of approximately 1x10<sup>6</sup> cells/mL.
- Staining:
  - To 100 μL of the cell suspension, add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μL of Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour. The cell populations can be identified as follows:
  - Viable cells: Annexin V-negative and PI-negative



- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes observed)

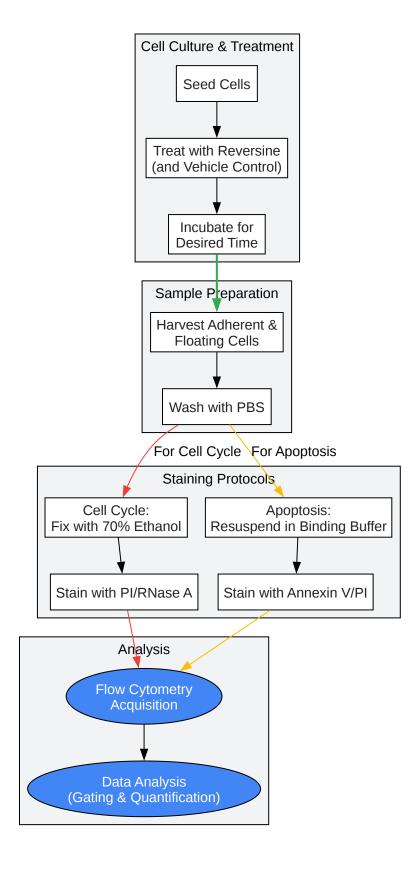
## **Data Presentation**

The following table summarizes key quantitative parameters for the described protocols.

Parameter	Cell Cycle Analysis	Apoptosis Analysis
Cell Density	1-3 x 10^6 cells/mL for staining	~1 x 10^6 cells/mL for staining
Fixation	70% ice-cold ethanol	No fixation
Staining Reagents	Propidium Iodide, RNase A	Annexin V-FITC, Propidium lodide
Incubation Time	30 minutes at room temperature	15 minutes at room temperature
Incubation Conditions	In the dark	In the dark
Analysis Within	24 hours	1 hour

# Visualizations Experimental Workflow



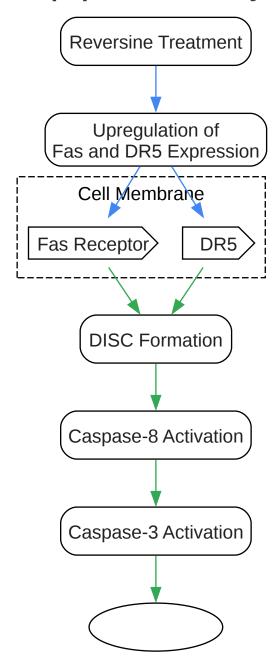


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Caption: Experimental workflow for flow cytometry analysis after Reversine treatment.



# **Reversine-Induced Apoptosis Pathway**



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Caption: Simplified signaling pathway of Reversine-induced apoptosis.[2]

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## References

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